molecular formula C10H11IO2 B6309557 2-Iodo-3-methyl-benzoic acid ethyl ester, 97% CAS No. 852050-86-3

2-Iodo-3-methyl-benzoic acid ethyl ester, 97%

Cat. No. B6309557
CAS RN: 852050-86-3
M. Wt: 290.10 g/mol
InChI Key: SKFNDYMQSUFKCQ-UHFFFAOYSA-N
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Description

“2-Iodo-3-methyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula IC6H3(CH3)CO2H . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular weight of “2-Iodo-3-methyl-benzoic acid ethyl ester” is 262.04 g/mol . The exact structure details are not available in the searched resources.


Chemical Reactions Analysis

Esters, such as “2-Iodo-3-methyl-benzoic acid ethyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-3-methyl-benzoic acid ethyl ester” include a molecular weight of 262.04 g/mol and a linear formula of IC6H3(CH3)CO2H . The compound is considered hazardous .

Scientific Research Applications

Synthesis of Methyl 2-Iodo-3-methylbenzoate

2-Iodo-3-methylbenzoic acid is used in the synthesis of methyl 2-iodo-3-methylbenzoate . This compound is a key intermediate in the synthesis of various organic compounds.

Preparation of 10,11-Dihydro-10-oxodibenz[b,f]oxepin-4-acetic Acid

This compound is also used in the synthesis of 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid . This molecule is a key intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of 5-Methyl-3-pentyl-1H-Isochromen-1-one

2-Iodo-3-methylbenzoic acid is used in the synthesis of 5-methyl-3-pentyl-1H-isochromen-1-one . This compound has potential applications in medicinal chemistry.

Synthesis of Oligo(m-phenylene ethynylenes)

2-Iodobenzoic acid, a similar compound, is used in the synthesis of oligo(m-phenylene ethynylenes) . These polymers have potential applications in optoelectronics and molecular electronics.

Preparation of Oxidizing Reagents

2-Iodobenzoic acid is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) . These reagents are widely used in organic synthesis.

Detoxifiers of Organophosphorus Nerve Agents

2-Iodobenzoic acid is used in the synthesis of various detoxifiers of organophosphorus nerve agents . These compounds have potential applications in defense and security.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 2-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNDYMQSUFKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-iodo-3-methylbenzoate

Synthesis routes and methods

Procedure details

A solution of the 2-iodo-3-methylbenzoic acid (6 g-0.023 mol) in EtOH (150 mL) is treated with concentrated HCl (20 mL) and refluxed for 48 h. After removal of the EtOH in vacuo, the residue is diluted with water (125 mL) and cooled to 0° C. in an ice bath. The pH is adjusted to 10 with solid NaOH pellets and extracted with EtOAc (3×75 mL). The organic extracts are washed with water (2×50 mL) and brine (2×50 mL) and dried over MgSO4. Concentrated in vacuo to give the product as a pale yellow oil. (6 g, 90%).
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20 mL
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150 mL
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Reaction Step One

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